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5-Amino-4-methylthiophene-2-carboxylic acid
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Overview
Description
5-Amino-4-methylthiophene-2-carboxylic acid is a heterocyclic organic compound that contains a thiophene ring substituted with an amino group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methylthiophene-2-carboxylic acid can be achieved through various methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
5-Amino-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Lacks the amino group, making it less reactive in certain biological contexts.
4-Methylthiophene-2-carboxylic acid: Lacks the amino group and has different reactivity and biological properties.
Uniqueness
5-Amino-4-methylthiophene-2-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-amino-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,7H2,1H3,(H,8,9) |
InChI Key |
LHGWFHYVSMTTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)N |
Origin of Product |
United States |
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